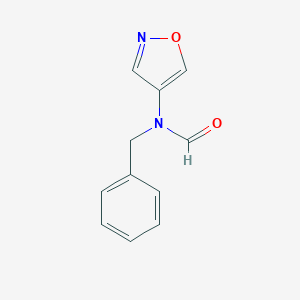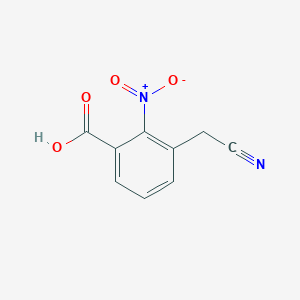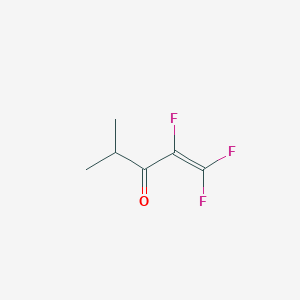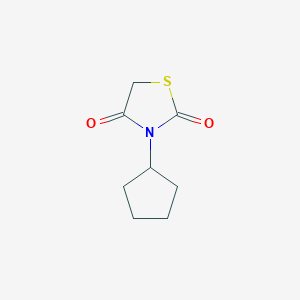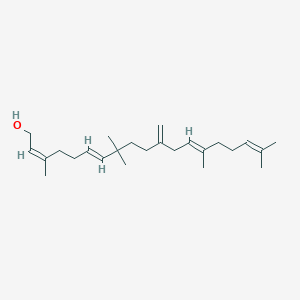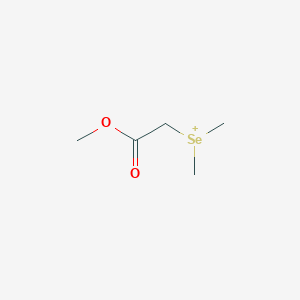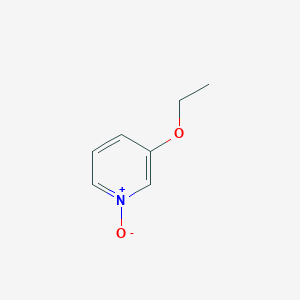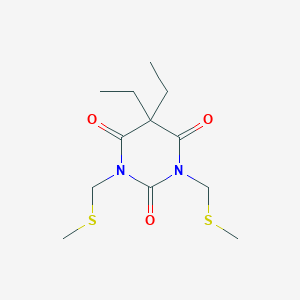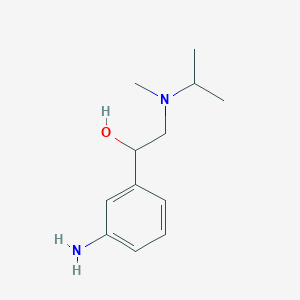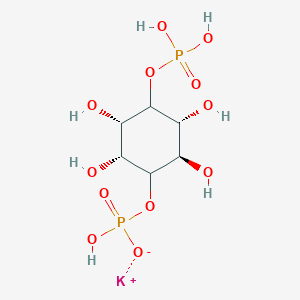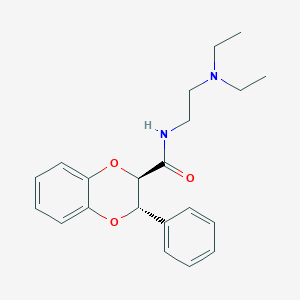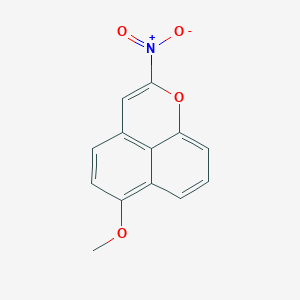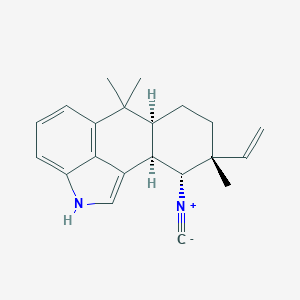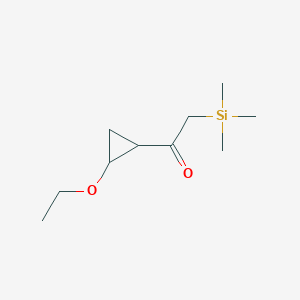
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone (ECTE) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a cyclopropane derivative that contains both a silicon and an ether group. ECTE is a versatile compound that can be used in a variety of research applications, including drug discovery, chemical biology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone is not well understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been shown to inhibit the growth of a variety of cancer cell lines, suggesting that it may be a promising candidate for the development of new cancer treatments.
Effets Biochimiques Et Physiologiques
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been shown to have anti-inflammatory and analgesic effects. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone in lab experiments is its versatility. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone can be used as a building block for the synthesis of a variety of biologically active compounds, making it a useful tool for drug discovery and development. However, one of the limitations of using 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone in lab experiments is its toxicity. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone is a highly reactive compound that can be hazardous if not handled properly.
Orientations Futures
There are a variety of future directions for research involving 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone. One area of research that is of particular interest is the development of new cancer treatments based on the antitumor activity of 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone. In addition, 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone and its potential applications in scientific research.
Méthodes De Synthèse
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Stille coupling reaction. The most commonly used method for synthesizing 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone is the Grignard reaction, which involves the reaction of ethylmagnesium bromide with 2-chlorocyclopropylcarbonyl chloride, followed by the addition of trimethylsilyl chloride.
Applications De Recherche Scientifique
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been used in a variety of scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been shown to have potent antitumor activity, making it a promising candidate for the development of new cancer treatments. In addition, 1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone has been used as a building block for the synthesis of a variety of biologically active compounds.
Propriétés
Numéro CAS |
108163-20-8 |
|---|---|
Nom du produit |
1-(2-Ethoxycyclopropyl)-2-trimethylsilylethanone |
Formule moléculaire |
C10H20O2Si |
Poids moléculaire |
200.35 g/mol |
Nom IUPAC |
1-(2-ethoxycyclopropyl)-2-trimethylsilylethanone |
InChI |
InChI=1S/C10H20O2Si/c1-5-12-10-6-8(10)9(11)7-13(2,3)4/h8,10H,5-7H2,1-4H3 |
Clé InChI |
GUWCNBNQCVQSCG-UHFFFAOYSA-N |
SMILES |
CCOC1CC1C(=O)C[Si](C)(C)C |
SMILES canonique |
CCOC1CC1C(=O)C[Si](C)(C)C |
Synonymes |
Ethanone,1-(2-ethoxycyclopropyl)-2-(trimethylsilyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



